molecular formula C6H15OP B1581582 Triethylphosphine oxide CAS No. 597-50-2

Triethylphosphine oxide

Cat. No.: B1581582
CAS No.: 597-50-2
M. Wt: 134.16 g/mol
InChI Key: ZSSWXNPRLJLCDU-UHFFFAOYSA-N
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Description

Triethylphosphine oxide (TEPO) is a chemical compound with the formula C6H15OP . It is used as a probe molecule and systems are evaluated by 31P NMR spectroscopy .


Synthesis Analysis

This compound is a byproduct of many useful reactions in organic synthesis . It is also used to produce tris (perfluoroethyl)difluorophosphane .


Molecular Structure Analysis

The molecular formula of this compound is C6H15OP, and its molecular weight is 134.1565 . The 3D structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

This compound is known to interact with silica surfaces, and the chemical shift values of TEPO adsorbed on acidic solids have been considered as an indication of acid strength .


Physical and Chemical Properties Analysis

This compound has a melting point of 48-52 °C and a boiling point of 84-85 °C (3 mmHg). It has a density of 0.884 and is soluble in water .

Scientific Research Applications

1. NMR Spectroscopy and Acid-Base Chemistry

Triethylphosphine oxide (Et_3PO) is significant in NMR spectroscopy due to its interaction with adjacent molecules in solution. Et_3PO, with oxygen as a strong electron donor, forms acid-base complexes with electron acceptors. This interaction causes a downfield shift in the 31 P NMR spectrum, demonstrating its utility in understanding molecular interactions and acid-base chemistry (Riddle & Fowkes, 1990).

2. Impurities in Quantum-Wire Growth

Research has identified the role of impurities in the quantum-wire synthesis process. Tri-n-octylphosphine oxide (TOPO), closely related to this compound, is used in synthesizing colloidal nanocrystals. Impurities in TOPO, such as di-n-octylphosphinic acid (DOPA), are found to significantly affect the growth of high-quality quantum wires, highlighting the importance of understanding these materials in nanotechnology (Wang et al., 2009).

3. Interaction with Solid Acids

This compound's bonding to acid sites on surfaces results in systematic changes in phosphorus-31 isotropic chemical shifts. This property has been used to measure the global acidity of solid acids like amorphous acids and zeolites. The interaction of this compound with different acid sites can provide insights into the nature of these materials and their acid strengths (Osegovic & Drago, 2000).

4. Molecular Group Motion in Solids

This compound has been studied for its behavior in solid state through NMR, particularly looking at the motion of molecular groups. These studies reveal details about the reorientation and movement of groups within the molecule, providing insights into the dynamics of molecular structures in solid states (Jurga, Jurga, & Pająk, 1982).

5. Catalysis in Chemical Reactions

This compound complexes have been instrumental in catalysis. These complexes play a critical role in facilitating various chemical reactions, demonstrating the importance of such materials in synthetic chemistry and industrial processes (Bolster et al., 1978).

Mechanism of Action

Target of Action

Triethylphosphine oxide primarily targets acidic solids . It is often used as a probe molecule in systems evaluated by 31P NMR spectroscopy . The compound interacts with these targets, leading to changes that can be detected and analyzed.

Mode of Action

This compound interacts with its targets through adsorption . On silica, the presence of three different adsorbed species can be detected . These include species that are physisorbed on a non-acidic surface, chemisorbed through a single hydrogen bond, and chemisorbed through two hydrogen bonds . The chemical shift of this compound depends on the adsorbed amount of the compound .

Biochemical Pathways

The compound’s interaction with acidic solids and its role as a probe molecule in 31p nmr spectroscopy suggest that it may influence pathways related to these systems .

Pharmacokinetics

The compound is soluble in water , which may influence its bioavailability and distribution.

Result of Action

The primary result of this compound’s action is the change in chemical shift values when the compound is adsorbed on acidic solids . This change is considered an indication of acid strength . The compound’s interaction with its targets also results in the presence of different adsorbed species .

Action Environment

The action of this compound is influenced by environmental factors. For example, the chemical shift of the compound depends on the amount of the compound that is adsorbed . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the concentration of the compound and the characteristics of the environment in which it is present .

Safety and Hazards

Triethylphosphine oxide is harmful if swallowed and causes severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

Triethylphosphine oxide plays a significant role in biochemical reactions, particularly in the characterization of the acidity of solid catalysts. It interacts with enzymes, proteins, and other biomolecules through its phosphorus atom, which can form hydrogen bonds and coordinate with metal ions. For example, this compound is used to evaluate the strength of Brønsted and Lewis acid sites on solid catalysts by 31P NMR spectroscopy . The compound can form different adsorbed species on surfaces, such as physisorbed on non-acidic surfaces, chemisorbed through a single hydrogen bond, and chemisorbed through two hydrogen bonds .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable complexes with biomolecules allows it to modulate enzyme activity and protein function. For instance, this compound has been shown to interact with Brønsted acids in solution, affecting the chemical shift values in 31P NMR spectroscopy . This interaction can influence cellular processes by altering the activity of enzymes and other proteins involved in cell signaling and metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable complexes with biomolecules through hydrogen bonding and coordination with metal ions. The compound can act as a ligand, binding to metal centers in enzymes and proteins, thereby modulating their activity. For example, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in gene expression and cellular function . Additionally, the compound’s ability to form hydrogen bonds with biomolecules allows it to influence protein folding and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be hygroscopic, meaning it can absorb moisture from the air, which can affect its stability and reactivity . Over time, this compound may degrade, leading to changes in its effects on cellular function. Long-term studies in in vitro and in vivo settings have shown that the compound can have lasting effects on enzyme activity and protein function, which can influence cellular processes and overall cell health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and protein function without causing significant toxicity. At high doses, this compound can exhibit toxic effects, such as enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations. Toxic or adverse effects at high doses may include oxidative stress, inflammation, and cell death.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in the metabolism of phosphorous-containing compounds, such as phosphatases and kinases . By modulating enzyme activity, this compound can affect the levels of metabolites and the overall metabolic balance within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

This compound’s subcellular localization is influenced by its ability to interact with targeting signals and undergo post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting signals on proteins . These interactions can affect the compound’s activity and function, as well as its impact on cellular processes.

Properties

IUPAC Name

1-diethylphosphorylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H15OP/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSWXNPRLJLCDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=O)(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208407
Record name Phosphine oxide, triethyl-
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Molecular Weight

134.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597-50-2
Record name Triethylphosphine oxide
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Record name Triethylphosphine oxide
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Record name Triethylphosphine oxide
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Record name Phosphine oxide, triethyl-
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Record name Triethylphosphine oxide
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Record name TRIETHYLPHOSPHINE OXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of triethylphosphine oxide?

A1: this compound has the molecular formula C6H15OP and a molecular weight of 134.17 g/mol.

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: this compound can be characterized using techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (specifically 31P NMR), and mass spectrometry (MS).

Q3: How does this compound interact with hydrogen bond donors?

A: this compound acts as a strong hydrogen bond acceptor. The oxygen atom in the P=O bond readily forms hydrogen bonds with protic solvents and other hydrogen bond donors. This interaction significantly affects the 31P NMR chemical shift of TEPO, making it a sensitive probe for studying hydrogen bonding interactions. [, ]

Q4: How is this compound used to study Lewis acidity?

A: TEPO is a valuable probe molecule for quantifying Lewis acidity. The 31P NMR chemical shift of TEPO changes systematically upon coordination to Lewis acidic sites. The magnitude of this shift (Δδ) correlates with the strength of the Lewis acid. This method, known as the Gutmann-Beckett method, is widely used to characterize the acidity of various materials, including solid acid catalysts and ionic liquids. [, , , , ]

Q5: Can this compound differentiate between Brønsted and Lewis acid sites?

A: While TEPO readily interacts with both Brønsted and Lewis acids, it primarily measures the global acidity of the adsorption sites. The 31P NMR chemical shift is influenced by the overall electron-withdrawing ability of the acid site, regardless of whether the interaction involves proton transfer (Brønsted acidity) or electron pair acceptance (Lewis acidity). []

Q6: Can the amount of adsorbed this compound influence its 31P NMR chemical shift?

A: Yes, studies have shown that the 31P chemical shift of TEPO adsorbed on silica can be influenced by surface coverage. At low coverages, different adsorbed species (physisorbed, chemisorbed through one or two hydrogen bonds) can exist simultaneously, leading to a broader NMR signal. As the coverage increases, chemical exchange between these species becomes faster, resulting in a narrower signal and a different average chemical shift value. []

Q7: How does this compound behave in chlorometallate ionic liquids?

A: In chlorometallate ionic liquids, this compound has been used to probe Lewis acidity using the Gutmann Acceptor Number (AN) determined from the 31P NMR chemical shift. Studies show a relationship between AN, Lewis acidity, and catalytic selectivity in reactions like isobutane-butene alkylation. The speciation of the ionic liquid, influenced by factors like metal chloride composition and the presence of specific cations, affects the observed acidity. [, ]

Q8: How is computational chemistry used to study this compound?

A: Density functional theory (DFT) calculations have been employed to predict the 31P NMR chemical shifts of TEPO adsorbed on different acid sites, such as those found in zeolites. These calculations help understand the relationship between the observed chemical shift and the acid strength of the adsorption site. []

Q9: How do structural modifications to this compound affect its properties?

A: While not extensively covered in the provided abstracts, modifying the alkyl groups in trialkylphosphine oxides can influence their steric bulk and electronic properties. This can impact their binding affinity to Lewis acids, their 31P NMR chemical shifts, and their overall reactivity. [, ]

Q10: What are the limitations of using this compound as a probe molecule?

A: While a valuable tool, using TEPO as a probe has limitations. Its 31P chemical shift can be influenced by factors beyond acidity, such as steric hindrance at the adsorption site, solvent effects, and the presence of multiple interacting species. Careful experimental design and data interpretation are crucial when employing TEPO as a probe for acidity. [, , ]

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